Clarithromycin F is a semisynthetic macrolide antibiotic derived from erythromycin. It is primarily used to treat various bacterial infections and is known for its broad-spectrum antibacterial activity. Clarithromycin functions by inhibiting bacterial protein synthesis, making it effective against a range of pathogens.
Clarithromycin is synthesized from erythromycin A, which is produced by the fermentation of the bacterium Saccharopolyspora erythraea. The compound is then modified through various chemical processes to enhance its pharmacological properties and improve its efficacy against resistant strains of bacteria.
Clarithromycin is classified as a macrolide antibiotic. It falls under the category of small molecules and has been approved for clinical use. The compound is recognized for its ability to penetrate bacterial cell walls and bind to the ribosomal RNA, thereby inhibiting protein synthesis.
The synthesis of clarithromycin typically involves several steps, including protection of functional groups, methylation, and deprotection. Various patents detail methodologies for synthesizing clarithromycin with improved yields and reduced by-products:
Clarithromycin has a complex molecular structure characterized by its 14-membered lactone ring. The chemical formula for clarithromycin is , and it has a molecular weight of approximately 747.95 g/mol.
Clarithromycin undergoes various chemical reactions during its synthesis, including:
The synthesis methods aim to optimize conditions such as temperature, solvent choice, and reaction time to achieve high yields while minimizing by-products .
Clarithromycin exerts its antibacterial effects primarily through inhibition of protein synthesis in bacteria. It binds reversibly to the 50S ribosomal subunit, specifically targeting domain V of the 23S ribosomal RNA.
Relevant data indicates that formulations can be enhanced using nanosuspension techniques to improve solubility and bioavailability .
Clarithromycin is widely used in clinical settings for treating infections caused by susceptible bacteria, including:
Additionally, ongoing research explores modifications of clarithromycin derivatives to combat antibiotic resistance and enhance therapeutic efficacy against resistant strains .
Clarithromycin (C₃₈H₆₉NO₁₃; molecular weight 747.96 g·mol⁻¹) is a 14-membered macrolide antibiotic derived from erythromycin A. Its core structure consists of a macrocyclic lactone ring with a cladinose sugar (L-cladinose) at position C3 and a desosamine sugar (D-desosamine) at position C5. The defining structural modification is a methoxy group (-OCH₃) at the C6 position, replacing the hydroxyl group found in erythromycin. This methylation confers acid stability and enhanced oral bioavailability (~55%) compared to erythromycin (~25%) [1] [4] [9].
The molecule contains 10 chiral centers, conferring strict stereochemical constraints essential for antimicrobial activity. The absolute configuration at critical positions includes:
Spatial orientation of the C9-keto group and C11/C12 hydroxy groups facilitates hydrogen bonding with the bacterial 23S ribosomal RNA. The C6 methoxy group sterically hinders acid-catalyzed intramolecular dehydration (a key degradation pathway of erythromycin) [1] [5].
Table 1: Key Structural Features of Clarithromycin
Position | Functional Group | Stereochemistry | Role |
---|---|---|---|
C6 | Methoxy (-OCH₃) | R | Acid stability, bioavailability |
C9 | Keto (=O) | S | Ribosomal binding |
C11/C12 | Dihydroxy (-OH) | R, S | Target interaction |
C3 | L-Cladinose sugar | β-glycosidic linkage | Membrane penetration |
C5 | D-Desosamine sugar | α-glycosidic linkage | Ribosomal binding |
Clarithromycin’s C6 methylation fundamentally differentiates it from erythromycin and azithromycin. Unlike erythromycin, clarithromycin resists degradation in gastric acid (pH <4), maintaining >90% integrity after 1-hour exposure. Azithromycin, a 15-membered azalide, lacks the C6 modification but incorporates a nitrogen atom into the lactone ring, altering tissue distribution but not acid stability [1] [4].
Table 2: Structural and Pharmacokinetic Comparison of Macrolides
Parameter | Erythromycin | Clarithromycin | Azithromycin |
---|---|---|---|
Core Structure | 14-membered lactone | 14-membered lactone | 15-membered azalide |
C6 Modification | -OH | -OCH₃ | -OH |
Acid Stability | Low (25% bioavail.) | High (55% bioavail.) | Moderate (37% bioavail.) |
Protein Binding | 26–35% | 65–75% | 7–50% |
Half-life (h) | 1.5–3.0 | 2.6–2.7 (parent) | 11–14 |
Active Metabolite | None | 14-Hydroxyclarithromycin | None |
The C6 methoxy group enhances lipophilicity (logP 2.44 vs. erythromycin’s 1.90), improving tissue penetration. Lung concentrations of clarithromycin reach 16.8 mg/kg in bronchial biopsies vs. <1 mg/kg for erythromycin [1] [6].
Clarithromycin is synthesized semisynthetically from erythromycin A via a four-step process:
Critical reaction parameters:
Alternative routes include microbial O-methylation using Streptomyces venezuelae mutants, but chemical synthesis dominates industrial production due to scalability [5].
Clarithromycin undergoes hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4), generating two key metabolites:
14-Hydroxyclarithromycin (C₃₈H₆₉NO₁₄; MW 763.95 g·mol⁻¹)
N-Desmethylclarithromycin
Table 3: Key Metabolites of Clarithromycin
Metabolite | Enzyme Involved | Tissue Concentration (mg/kg) | Antimicrobial Contribution |
---|---|---|---|
14-Hydroxyclarithromycin | CYP3A4 | Lung: 2.7; Alveolar cells: 38.6 | Synergistic (15–20% of activity) |
N-Desmethylclarithromycin | CYP3A4 | Not detected in lung | Negligible (<5% of activity) |
The 14-hydroxy metabolite is critical for activity against H. influenzae: while clarithromycin alone has an MIC₉₀ of 8.0 mg/L, combined with 14-OH metabolite, this drops to 0.25–2.0 mg/L [1] [10]. No other metabolites contribute significantly to efficacy.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7